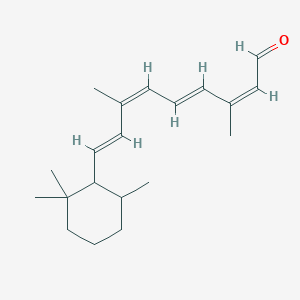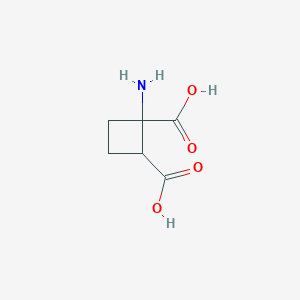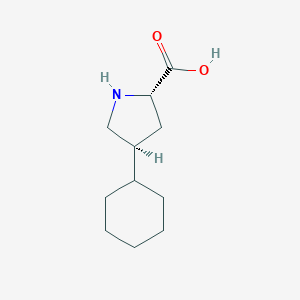
反式-4-环己基-L-脯氨酸
概述
描述
trans-4-Cyclohexyl-L-proline: is a derivative of the amino acid proline, where the hydrogen atom at the fourth position of the proline ring is replaced by a cyclohexyl group. This compound is of significant interest due to its role as an intermediate in the synthesis of various pharmaceuticals, including angiotensin-converting enzyme inhibitors like fosinopril sodium .
科学研究应用
Chemistry:
Chiral Building Block: Used as a chiral building block in the synthesis of various pharmaceuticals.
Biology:
Protein Engineering: Utilized in the study of protein structure and function due to its unique conformational properties.
Medicine:
Pharmaceutical Intermediate: Key intermediate in the synthesis of angiotensin-converting enzyme inhibitors like fosinopril sodium.
Industry:
Chemical Synthesis: Employed in the synthesis of complex organic molecules due to its stability and reactivity.
作用机制
Target of Action
Trans-4-Cyclohexyl-L-Proline is a key intermediate in the synthesis of Fosinopril , a potent angiotensin-converting enzyme (ACE) inhibitor . ACE plays a crucial role in the renin-angiotensin-aldosterone system, which regulates blood pressure and fluid balance in the body .
Biochemical Pathways
Trans-4-Cyclohexyl-L-Proline is involved in the synthesis pathway of Fosinopril . The synthesis of Trans-4-Cyclohexyl-L-Proline has been achieved through metabolic engineering in Escherichia coli . The pathway involves the α-ketoglutarate (α-KG) synthesis module and the L-proline synthesis with hydroxylation module .
Pharmacokinetics
Fosinopril is a prodrug that is metabolized to its active form, Fosinoprilat, in the liver .
Result of Action
The primary result of the action of Trans-4-Cyclohexyl-L-Proline is the production of Fosinopril, an effective ACE inhibitor . By inhibiting ACE, Fosinopril reduces blood pressure and has beneficial effects in conditions such as hypertension and heart failure .
Action Environment
The action of Trans-4-Cyclohexyl-L-Proline can be influenced by various environmental factors. For instance, the pH and temperature can affect the activity of enzymes involved in its synthesis . Additionally, the presence of certain ions, such as Fe2+, can influence the efficiency of the hydroxylation process .
准备方法
Synthetic Routes and Reaction Conditions:
Hydrogenation of trans-4-phenyl-L-proline: One common method involves the hydrogenation of trans-4-phenyl-L-proline using a catalyst such as ruthenium on carbon.
Alkylation of N-benzyl-pyroglutamic acid: Another method involves the alkylation of N-benzyl-pyroglutamic acid with 3-bromocyclohexene at low temperatures, followed by hydrogenolysis to yield trans-4-cyclohexyl-L-proline.
Industrial Production Methods: Industrial production often employs the hydrogenation method due to its scalability and efficiency. The use of ruthenium on carbon as a catalyst is preferred over platinum oxide due to safety and cost considerations .
化学反应分析
Types of Reactions:
Hydrogenation: As mentioned, trans-4-cyclohexyl-L-proline can be synthesized via hydrogenation of trans-4-phenyl-L-proline.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyclohexyl group, where various substituents can be introduced.
Common Reagents and Conditions:
Hydrogenation: Ruthenium on carbon, hydrogen gas, elevated pressure and temperature.
Substitution: Various halogenating agents and nucleophiles depending on the desired substitution.
Major Products:
Hydrogenation: trans-4-Cyclohexyl-L-proline.
Substitution: Derivatives of trans-4-cyclohexyl-L-proline with different substituents on the cyclohexyl ring.
相似化合物的比较
trans-4-Hydroxy-L-proline: Another derivative of proline with a hydroxyl group at the fourth position.
cis-4-Cyclohexyl-L-proline: The cis isomer of trans-4-cyclohexyl-L-proline, differing in the spatial arrangement of the cyclohexyl group.
Uniqueness:
属性
IUPAC Name |
(2S,4S)-4-cyclohexylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h8-10,12H,1-7H2,(H,13,14)/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZWVSXEDRYQGC-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(NC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2C[C@H](NC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431160 | |
| Record name | trans-4-Cyclohexyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103201-78-1 | |
| Record name | (4S)-4-Cyclohexyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103201-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4S)-4-Cyclohexyl-L-proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103201781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-4-Cyclohexyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-4-cyclohexyl-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.363 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to produce trans-4-Cyclohexyl-L-proline?
A1: Several methods have been explored for the synthesis of trans-4-Cyclohexyl-L-proline. Two notable approaches are:
Q2: Why is the stereochemistry (trans configuration) of 4-Cyclohexyl-L-proline important?
A: While the provided research papers don't explicitly detail the biological activity of trans-4-Cyclohexyl-L-proline itself, the specific stereochemistry is likely crucial for its role as an intermediate in Fosinopril synthesis. Fosinopril, being an ACE inhibitor, requires specific stereochemistry for optimal binding to its target enzyme. Therefore, the trans configuration in 4-Cyclohexyl-L-proline is likely carried forward into the final drug structure. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B11907.png)
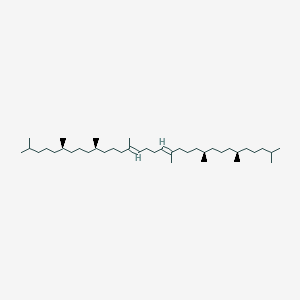
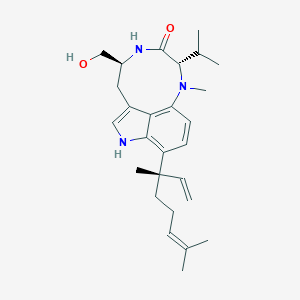
![3-(4-benzhydrylpiperazin-1-yl)-N-[3-(dimethylamino)phenyl]propanamide;trihydrochloride](/img/structure/B11913.png)
![2-[2,3-bis(2-acetyloxyethoxy)propoxy]ethyl acetate](/img/structure/B11918.png)
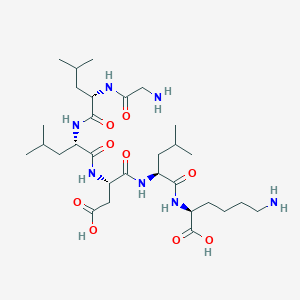
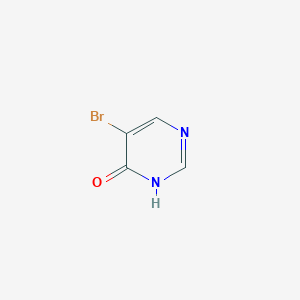

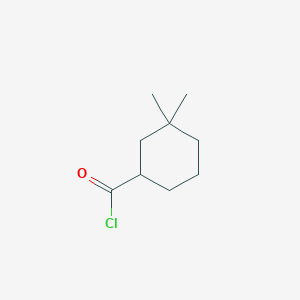

![4-[Chloro(dimethyl)silyl]-3-fluoropyridine](/img/structure/B11933.png)
![6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B11934.png)
